molecular formula C15H17FN2O2 B5642805 6-(2-Butoxy-4-fluorophenyl)-2-methylpyridazin-3-one

6-(2-Butoxy-4-fluorophenyl)-2-methylpyridazin-3-one

Cat. No.: B5642805
M. Wt: 276.31 g/mol
InChI Key: RSUMVNOKDSNXHO-UHFFFAOYSA-N
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Description

6-(2-Butoxy-4-fluorophenyl)-2-methylpyridazin-3-one is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a butoxy group, a fluorophenyl group, and a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Butoxy-4-fluorophenyl)-2-methylpyridazin-3-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 2-butoxy-4-fluorophenylboronic acid. This intermediate is then subjected to a Suzuki-Miyaura coupling reaction with a suitable pyridazinone derivative under palladium-catalyzed conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-(2-Butoxy-4-fluorophenyl)-2-methylpyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

6-(2-Butoxy-4-fluorophenyl)-2-methylpyridazin-3-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(2-Butoxy-4-fluorophenyl)-2-methylpyridazin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Butoxy-4-fluorophenylboronic acid: Shares the butoxy and fluorophenyl groups but differs in the presence of a boronic acid group.

    2-Butoxy-4-fluorophenylmethanol: Similar structure but contains a methanol group instead of the pyridazinone core.

Uniqueness

6-(2-Butoxy-4-fluorophenyl)-2-methylpyridazin-3-one is unique due to its combination of a pyridazinone core with butoxy and fluorophenyl substituents

Properties

IUPAC Name

6-(2-butoxy-4-fluorophenyl)-2-methylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O2/c1-3-4-9-20-14-10-11(16)5-6-12(14)13-7-8-15(19)18(2)17-13/h5-8,10H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUMVNOKDSNXHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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